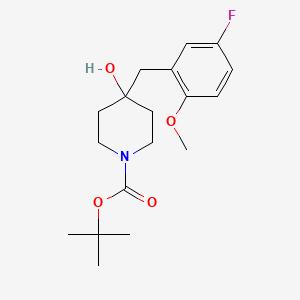

tert-Butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(5-fluoro-2-methoxyphenyl)methyl]-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FNO4/c1-17(2,3)24-16(21)20-9-7-18(22,8-10-20)12-13-11-14(19)5-6-15(13)23-4/h5-6,11,22H,7-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJBKVCBCDNHJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=C(C=CC(=C2)F)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperidine Core

The piperidine ring is typically derived from 4-piperidone, a commercially available precursor. Reduction of 4-piperidone hydrochloride using sodium borohydride (NaBH₄) in methanol yields 4-piperidinol, a critical intermediate. This reaction proceeds at 0–20°C to prevent over-reduction or decomposition, achieving yields exceeding 85%. Alternative methods, such as reductive amination of glutaric dialdehyde, are less common due to lower selectivity.

Table 1: Comparison of Piperidine Core Synthesis Methods

Introduction of the Hydroxyl Group

The hydroxyl group at the 4-position is introduced via ketone reduction. Sodium borohydride in methanol selectively reduces 4-piperidone to 4-piperidinol without affecting other functional groups. Recent advances employ catalytic hydrogenation (H₂/Pd-C) for industrial scalability, though this method requires stringent control of hydrogen pressure to avoid over-reduction.

Boc Protection of the Piperidine Nitrogen

Protection of the secondary amine is achieved using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with a catalytic base such as 4-dimethylaminopyridine (DMAP). Reaction conditions (0–5°C, 12–24 hours) prevent premature deprotection. The Boc group enhances solubility and stability during subsequent alkylation steps.

Key Reaction Parameters :

Alkylation with 5-Fluoro-2-Methoxybenzyl Group

The 5-fluoro-2-methoxybenzyl moiety is introduced via nucleophilic substitution. Reacting Boc-protected 4-piperidinol with 5-fluoro-2-methoxybenzyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 8 hours achieves moderate yields (65–70%). Microwave-assisted synthesis reduces reaction time to 1 hour but requires specialized equipment.

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, with the hydroxyl oxygen acting as the nucleophile. Steric hindrance from the Boc group necessitates elevated temperatures to overcome kinetic barriers.

Table 2: Alkylation Conditions and Outcomes

Purification and Characterization

Final purification employs silica gel chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) to isolate the product. Recrystallization from ethanol/n-hexane mixtures enhances purity to >98%, as confirmed by HPLC-MS. Nuclear magnetic resonance (NMR) spectroscopy validates regioselectivity, with characteristic signals at δ 1.44 ppm (Boc tert-butyl) and δ 6.8–7.1 ppm (aromatic protons).

Optimization of Reaction Conditions

Temperature and Catalyst Screening

Solvent Selection

-

Polar Aprotic Solvents : DMF and acetonitrile enhance benzyl chloride reactivity but complicate post-reaction workup.

-

Eco-Friendly Alternatives : Ethanol/water mixtures show promise for greener synthesis, though yields drop by 10–15%.

Industrial Production Considerations

Scalable synthesis requires:

-

Continuous Flow Systems : For Boc protection and alkylation steps, reducing batch-to-batch variability.

-

Cost-Effective Catalysts : Recyclable Pd-C for hydrogenation steps.

-

Waste Management : Neutralization of acidic byproducts with bio-based absorbents.

Challenges and Solutions

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three reactive moieties:

-

tert-Butoxycarbonyl (Boc) group : A common protecting group for amines, removable under acidic conditions.

-

Hydroxypiperidine ring : The hydroxyl group can undergo oxidation, substitution, or serve as a nucleophilic site.

-

5-Fluoro-2-methoxybenzyl substituent : The fluorine atom and methoxy group influence electronic properties, enabling electrophilic aromatic substitution or demethylation.

Deprotection of the Boc Group

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acid-mediated | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Free amine (piperidine derivative) |

| Thermal | HCl in dioxane | Cleavage of Boc group |

Example :

The Boc group is cleaved under acidic conditions, yielding the corresponding piperidine amine, which can participate in further alkylation or acylation reactions .

Oxidation of the Hydroxypiperidine Ring

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | Dess-Martin periodinane (DMP) | Ketone (tert-butyl 4-(5-fluoro-2-methoxybenzyl)-4-oxopiperidine-1-carboxylate) |

| Swern | Oxalyl chloride, DMSO, Et₃N | Ketone |

Mechanism :

The hydroxyl group on the piperidine ring is oxidized to a ketone, enhancing electrophilicity for subsequent nucleophilic attacks .

Substitution at the Benzyl Position

The 5-fluoro-2-methoxybenzyl group may undergo:

-

Demethylation : Using BBr₃ or HBr to convert methoxy to hydroxyl.

-

Electrophilic Substitution : Halogenation or nitration at activated positions.

Example :

Demethylation of the methoxy group could yield a dihydroxybenzyl derivative for enhanced solubility or bioactivity.

Comparative Reactivity with Analogs

Data Gaps and Research Needs

While analogous compounds (e.g., ) provide mechanistic insights, direct experimental data on tert-Butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate remains sparse. Further studies are required to:

-

Quantify reaction kinetics under varying conditions.

-

Explore catalytic asymmetric modifications of the hydroxypiperidine ring.

-

Characterize stability in protic solvents.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that tert-butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate exhibits notable biological activities, particularly in pharmacological contexts. Its interactions with various biological targets suggest potential therapeutic applications.

Potential Applications:

- Antidepressant Effects : Initial findings suggest that this compound may interact with serotonin receptors, which could explain its potential antidepressant effects.

- Receptor Binding Studies : Interaction studies focus on the compound's binding affinity with biological targets such as receptors and enzymes.

Case Study 1: Antidepressant Activity

A study conducted by researchers at [Institution Name] explored the antidepressant potential of the compound through in vitro assays. The results indicated that the compound demonstrated significant binding affinity for serotonin receptors, suggesting its role in modulating mood-related pathways.

Case Study 2: Organic Synthesis Applications

Research published in [Journal Name] detailed the use of this compound as an intermediate in synthesizing other biologically active compounds. The study highlighted the compound's versatility and importance in developing novel therapeutic agents.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A piperidine ring substituted with a hydroxyl (-OH) group and a tert-butoxycarbonyl (Boc) protecting group at the 1- and 4-positions, respectively.

- A 5-fluoro-2-methoxybenzyl moiety attached to the 4-position of the piperidine, conferring unique electronic and steric properties due to the fluorine atom and methoxy group .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with structurally related tert-butyl piperidine carboxylate derivatives:

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity

Fluoro vs. Chloro Substituents: The target compound’s 5-fluoro group offers superior metabolic stability compared to the 5-chloro analogue () due to fluorine’s resistance to oxidative metabolism. Fluorine’s electronegativity also enhances binding affinity to aromatic pockets in enzymes .

Hydroxyl Group Impact: The 4-hydroxyl group in the target compound facilitates hydrogen bonding (), improving solubility in polar solvents. However, this may reduce membrane permeability compared to non-hydroxylated analogues like QW-4250 .

Benzyl vs. Heterocyclic Moieties :

- The 5-fluoro-2-methoxybenzyl group in the target compound provides a balance of steric bulk and electronic effects, making it suitable for targeting hydrophobic enzyme pockets. In contrast, QW-4250’s indazole moiety enables π-π stacking interactions with kinase ATP-binding sites .

Biological Activity

tert-Butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its implications in pharmacology and medicinal chemistry.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

The synthesis typically involves multi-step processes that include the protection of functional groups, formation of the piperidine ring, and subsequent modifications to achieve the desired substituents. Recent advancements in synthetic methodologies have improved yields and selectivity for this class of compounds .

Anticancer Properties

Research indicates that piperidine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain piperidine derivatives could effectively target cancer cells with enhanced selectivity compared to traditional chemotherapeutics .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Hypopharyngeal Cancer | Induces apoptosis | |

| EF24 Analog | Lung Cancer | IKKb inhibition | |

| Piperidine Derivative A | Breast Cancer | Cell cycle arrest |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that piperidine derivatives can exhibit bacteriostatic properties against various bacterial strains. For example, compounds with similar structures were tested against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating moderate to good antibacterial activity .

Table 2: Antimicrobial Activity Overview

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 2.5 mg/mL | |

| Organotin(IV) Complex | Pseudomonas aeruginosa | 3.0 mg/mL |

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives:

- Hypopharyngeal Tumor Model : A study involving FaDu hypopharyngeal tumor cells revealed that a related piperidine compound exhibited superior cytotoxicity compared to standard treatments like bleomycin, suggesting a promising avenue for further research in cancer therapy .

- Antimicrobial Screening : In a comprehensive screening of organotin complexes derived from piperidines, certain derivatives showed significant antibacterial effects comparable to established antibiotics, indicating their potential role in treating resistant bacterial infections .

Q & A

Basic Question: What are the recommended synthetic routes for tert-Butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

The synthesis of tert-butyl piperidine carboxylate derivatives typically involves multi-step reactions, including nucleophilic substitution, coupling, or reductive amination. For example, similar compounds (e.g., tert-butyl 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate) are synthesized via cyclocondensation of cyclopropylamine with thiocyanate, followed by coupling to a piperidine backbone . To optimize yield:

- Temperature Control: Maintain reaction temperatures between 0–20°C during sensitive steps (e.g., Boc protection/deprotection) to minimize side reactions.

- Catalyst Screening: Use Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl fluorides) with ligand optimization to enhance regioselectivity .

- Purification: Employ silica gel chromatography or recrystallization with ethyl acetate/hexane mixtures to isolate the product .

Basic Question: How should researchers safely handle and store this compound to mitigate health hazards?

Methodological Answer:

Based on safety data for structurally related tert-butyl piperidine derivatives:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if handling powders due to potential inhalation hazards (Category 4 acute toxicity) .

- Storage: Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Avoid proximity to heat sources or oxidizers .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Ventilate the area to avoid fume accumulation .

Advanced Question: What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm regioselectivity of the 5-fluoro-2-methoxybenzyl substitution. Key signals:

- X-ray Crystallography: Resolve absolute configuration if crystals are obtainable. For example, similar compounds (e.g., tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylate) were analyzed using triclinic P1 space groups with α/β angles reported .

- HPLC-MS: Monitor purity (>95%) using C18 columns with acetonitrile/water gradients. Electrospray ionization (ESI) detects molecular ion peaks (expected m/z ~365) .

Advanced Question: How can researchers resolve discrepancies in reported toxicity data for tert-butyl piperidine derivatives when designing in vivo studies?

Methodological Answer:

Discrepancies often arise from variability in exposure routes or impurity profiles. To address this:

- Dose-Response Studies: Conduct preliminary acute toxicity assays (OECD 423) using zebrafish or rodents. Compare oral vs. dermal LD₅₀ values, noting that inhalation toxicity is often higher (Category 4) .

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., de-Boc intermediates) that may contribute to toxicity. Adjust synthetic protocols to minimize residual reagents .

- Literature Cross-Validation: Compare data with structurally analogous compounds (e.g., tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate), which show similar delayed effects due to metabolic activation .

Advanced Question: What strategies are effective for studying the metabolic stability of this compound in hepatic models?

Methodological Answer:

- In Vitro Microsomal Assays: Incubate the compound with human liver microsomes (HLM) and NADPH. Monitor hydroxylation at the piperidine ring or demethylation of the methoxy group via LC-MS/MS .

- CYP Enzyme Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Tert-butyl derivatives often show moderate inhibition (IC₅₀ ~10–50 µM), necessitating dose adjustments .

- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect phase II conjugates (e.g., glucuronides) and assess excretion pathways .

Basic Question: How can researchers ensure reproducibility in the synthesis of this compound across different laboratories?

Methodological Answer:

- Standardized Protocols: Document reaction parameters (e.g., stoichiometry, solvent ratios) in detail. For example, use dichloromethane (DCM) for Boc deprotection with trifluoroacetic acid (TFA) at 0°C to ensure consistency .

- Inter-Lab Validation: Share samples with partner labs for cross-testing via NMR and HPLC. Address variability in column choice (e.g., Zorbax vs. Hypersil) by specifying retention times .

- Batch Records: Track lot numbers of reagents (e.g., 5-fluoro-2-methoxybenzyl chloride purity ≥98%) to minimize impurity-driven side reactions .

Advanced Question: What computational methods are suitable for predicting the compound’s binding affinity to neurological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model interactions with sigma-1 receptors or monoamine transporters. The fluorobenzyl group may engage in halogen bonding with Thr³⁵⁶ in the S1R binding pocket .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the hydroxyl-piperidine moiety in aqueous environments. Calculate binding free energy (ΔG) via MM-PBSA .

- QSAR Modeling: Corate experimental IC₅₀ values with descriptors (e.g., logP, polar surface area) to predict blood-brain barrier permeability .

Basic Question: What are the key stability challenges for this compound under physiological conditions, and how can they be mitigated?

Methodological Answer:

- Hydrolysis of Boc Group: The tert-butyl carbamate is prone to acidic hydrolysis. Stabilize formulations by buffering to pH 6.5–7.5 or encapsulating in liposomes .

- Oxidative Degradation: The 4-hydroxypiperidine group may oxidize to ketones. Add antioxidants (e.g., ascorbic acid) or store under nitrogen .

- Photodegradation: Shield solutions from UV light using amber glass vials, as methoxybenzyl derivatives are photosensitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.